molecular formula C12H9N5O2 B5831057 1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5831057
M. Wt: 255.23 g/mol
InChI Key: LCKQEPFCQQJQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the triazole family. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and signaling pathways involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress. It has also been shown to have neuroprotective and cardioprotective effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under various experimental conditions. However, its hydrophobic nature and poor solubility in aqueous solutions may limit its use in certain experimental settings.

Future Directions

Future research on 1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine should focus on elucidating its mechanism of action and identifying its molecular targets. It should also explore its potential applications in drug discovery and development, particularly in the areas of cancer, infectious diseases, and inflammation. Novel derivatives and analogs of this compound should be synthesized and evaluated for their biological activities and pharmacokinetic properties. Finally, more studies should be conducted to assess the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of 1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the condensation of 2-furoic acid hydrazide with 3-pyridinecarboxaldehyde in the presence of a catalyst. The resulting product is then cyclized to form the triazole ring. This method has been optimized to produce high yields of pure compound suitable for research purposes.

Scientific Research Applications

1-(2-furoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique structure and properties make it a promising candidate for drug discovery and development. It has been shown to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities in vitro and in vivo.

properties

IUPAC Name

(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c13-12-15-10(8-3-1-5-14-7-8)16-17(12)11(18)9-4-2-6-19-9/h1-7H,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKQEPFCQQJQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.